2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors with promising antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” are not explicitly mentioned in the available resources .Scientific Research Applications
Anticancer Activity
The pyrazolopyrimidine scaffold present in this compound is known for its potential anticancer properties . Research indicates that derivatives with this structure can act as inhibitors of CDK2 (cyclin-dependent kinase 2), which is a target for cancer treatment due to its role in cell cycle regulation. Compounds similar to 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have shown significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) .
Antimicrobial Properties
Thiophene derivatives, which are structurally related to the compound , have demonstrated a wide range of antimicrobial activities. They have been effective against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests that our compound could be explored for its potential use as an antimicrobial agent.
Anti-inflammatory Applications
Compounds containing the thiophene nucleus, which is similar to the thioacetamide part of our compound, have been reported to possess anti-inflammatory properties . This could make it a candidate for the development of new anti-inflammatory drugs.
Kinase Inhibition
The pyrazolopyrimidine core is known to inhibit various kinases, which are enzymes that play a crucial role in signaling pathways within cells. Kinase inhibitors are valuable in treating diseases where signaling pathways are dysregulated, such as cancer and inflammatory disorders .
Antifungal and Antioxidant Uses
Thiophene derivatives have also been reported to exhibit antifungal and antioxidant activities . The compound could be investigated for its efficacy in these areas, potentially leading to the development of new antifungal agents or antioxidants.
Material Science Applications
Beyond biomedical applications, thiophene and its derivatives have interesting applications in material science. They have been used in the production of organic semiconductors, conducting polymers, and photovoltaic materials due to their electronic properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .
Mode of Action
This inhibition could lead to a decrease in the downstream signaling pathways that are activated by this kinase .
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK can affect multiple biochemical pathways. For instance, it can impact the B cell receptor signaling pathway, which plays a key role in the adaptive immune response . Additionally, it may also affect other pathways that are involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific biochemical pathways that are affected. Given that the compound targets Tyrosine-protein kinase SYK, it could potentially lead to a decrease in the activation of immune cells, thereby modulating the immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Safety and Hazards
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-12(10(2)5-9)20-14-11(6-19-20)15(18-8-17-14)22-7-13(16)21/h3-6,8H,7H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWIFYQRXYKNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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